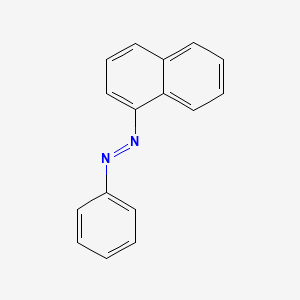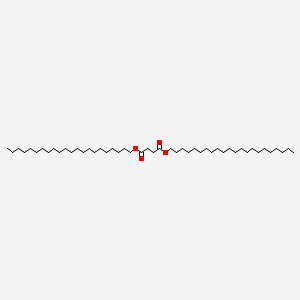
2,2'-Diethoxy-1,1'-methylenedinaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Diethoxy-1,1’-methylenedinaphthalene is an organic compound with the molecular formula C25H24O2 and a molecular weight of 356.469 g/mol It is a derivative of naphthalene, characterized by the presence of two ethoxy groups and a methylene bridge connecting two naphthalene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diethoxy-1,1’-methylenedinaphthalene typically involves the reaction of 2-naphthol with formaldehyde and ethanol under acidic conditionsThe reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 2,2’-Diethoxy-1,1’-methylenedinaphthalene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-Diethoxy-1,1’-methylenedinaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, dihydro compounds, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-Diethoxy-1,1’-methylenedinaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Diethoxy-1,1’-methylenedinaphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,2’-Diethoxy-1,1’-binaphthalene: Similar in structure but lacks the methylene bridge.
2,2’-Dimethoxy-1,1’-binaphthalene: Contains methoxy groups instead of ethoxy groups.
2,2’-Diethoxypropane: A simpler compound with two ethoxy groups attached to a propane backbone.
Uniqueness
2,2’-Diethoxy-1,1’-methylenedinaphthalene is unique due to the presence of both ethoxy groups and a methylene bridge, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research applications and differentiate it from other similar compounds .
Properties
CAS No. |
2212-46-6 |
|---|---|
Molecular Formula |
C25H24O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-ethoxy-1-[(2-ethoxynaphthalen-1-yl)methyl]naphthalene |
InChI |
InChI=1S/C25H24O2/c1-3-26-24-15-13-18-9-5-7-11-20(18)22(24)17-23-21-12-8-6-10-19(21)14-16-25(23)27-4-2/h5-16H,3-4,17H2,1-2H3 |
InChI Key |
DKWQWJXBXUXPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CC3=C(C=CC4=CC=CC=C43)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


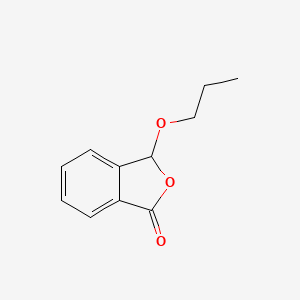
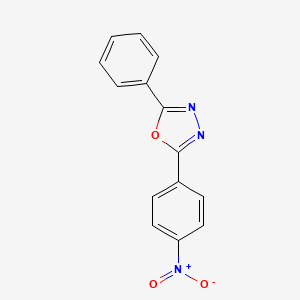

![1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene](/img/structure/B11960943.png)
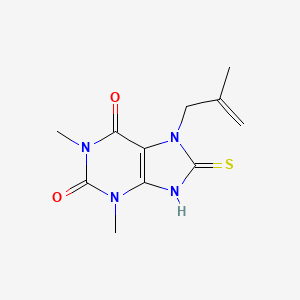
![2,4-dichloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline](/img/structure/B11960949.png)
![5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11960957.png)
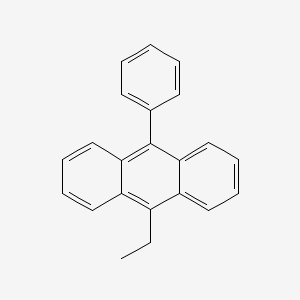

![N-(4-butylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11960980.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960983.png)

